Menaquinone 10

Vue d'ensemble

Description

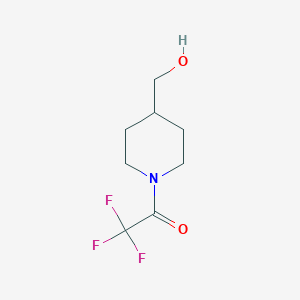

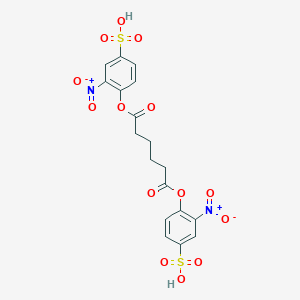

Menaquinones, also known as vitamin K2, are a group of compounds with a common chemical structure consisting of a methylnaphthoquinone ring and an isoprene side chain. Menaquinone-10 (MK-10) is a specific form of vitamin K2 with ten isoprene units in its side chain. These compounds are essential for human biology, particularly in the process of blood coagulation, and also play a crucial role in bacterial electron transport .

Synthesis Analysis

The synthesis of menaquinones, including MK-10, involves several methods. Traditional synthesis has been dominated by Friedel-Crafts alkylation, which often results in low yields and a mixture of isomers. Alternative synthetic strategies include nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions. These methods aim to improve yields, regioselectivity, and stereochemistry . Additionally, the synthesis of physiologically active polyisoprenoidquinones like MK-10 can be achieved by a chain-extending method utilizing protected hydroquinones with terminally functionalized isoprenoid side chains .

Molecular Structure Analysis

The molecular structure of menaquinones is characterized by a naphthoquinone ring and a varying number of isoprene units. The stereochemistry of key intermediates in menaquinone biosynthesis has been determined, such as the (1R,2S,5S,6S)-2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, which is critical for the complete elucidation of the biosynthetic pathway . Furthermore, menaquinone-2 (MK-2), a truncated version of MK-10, adopts a folded U-shaped conformation in solution, which may be similar in longer-chain menaquinones like MK-10 .

Chemical Reactions Analysis

Menaquinones undergo various chemical reactions as part of their biosynthetic pathway. For instance, the formation of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid (SHCHC) requires decarboxylation of alpha-ketoglutarate and addition to isochorismate, with evidence suggesting that the menD gene encodes the necessary enzymatic activities . The conversion of chorismate to isochorismate is a committed step in menaquinone biosynthesis, mediated by isochorismate synthase . Additionally, the formation of o-succinylbenzoate (OSB) is a key step that does not require the decarboxylase activity of the ketoglutarate dehydrogenase complex .

Physical and Chemical Properties Analysis

Menaquinones are highly hydrophobic due to their long isoprene side chains, which poses challenges for their study in aqueous environments . The physical properties, such as solubility, can be moderately improved by synthesizing truncated derivatives. The chemical properties, including redox potential, can vary depending on the solvent, as demonstrated by studies on MK-2 . The biosynthesis of menaquinones involves several intermediates, such as SHCHC and SEPHCHC, which have been identified and characterized, providing insights into the physical and chemical properties of these intermediates .

Applications De Recherche Scientifique

Vitamin K Series and Health Benefits

Menaquinone, particularly Menaquinone-10, is part of the Vitamin K series, which has been gaining attention for its potential in reducing osteoporosis and cardiovascular diseases. The various types of vitamin K, including menaquinone, have notable health benefits. Biotechnological approaches used in the production of menaquinone, such as fermentation and extraction methods, are critical areas of study to enhance its availability and reduce costs (Berenjian et al., 2015).

Menaquinone in Blood Clotting and Osteoporosis Prevention

Menaquinone plays a crucial role in blood clotting and the prevention of osteoporosis. It is widely used in food and pharmaceutical industries, with its biosynthesis pathways and enzymes being subjects of extensive research. The challenges in microbial production of menaquinone at an industrial scale, including strain mutagenesis and fermentation processes, are key research areas (Ren et al., 2020).

Menaquinone Biosynthesis as a Drug Target

Research on menaquinone biosynthesis has identified it as a potential target for developing inhibitors against bacteria, including drug-resistant pathogens. The discovery of compounds targeting the MenA enzyme of the menaquinone biosynthesis pathway has implications for treating diseases caused by Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (Choi et al., 2016; Kurosu et al., 2007).

Menaquinone-7 in Bone Formation and Disease Prevention

While specifically focusing on menaquinone-7, a member of the vitamin K series, its significant effects in preventing osteoporosis and cardiovascular disease, alongside its role in blood coagulation, are being studied. The production and recovery of menaquinone-7 through various fermentation methods are critical for improving its industrial-scale production (Mahdinia et al., 2017).

Menaquinone in Electron Transfer and Pathogen Survival

Menaquinone's role in the electron-transfer pathway is vital for bacteria, including pathogenic species. Its biosynthetic pathway, particularly in microorganisms lacking orthologs of the men genes, presents an attractive target for developing chemotherapeutics (Hiratsuka et al., 2008).

Orientations Futures

The increased global demand for menaquinones like menaquinone-10 has inspired interest in novel production strategies . Advanced metabolic engineering biotechnology for future microbial menaquinone production is being discussed . There is merit for considering both menaquinones and phylloquinone when developing future recommendations for vitamin K intake .

Propriétés

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H88O2/c1-46(2)24-15-25-47(3)26-16-27-48(4)28-17-29-49(5)30-18-31-50(6)32-19-33-51(7)34-20-35-52(8)36-21-37-53(9)38-22-39-54(10)40-23-41-55(11)44-45-57-56(12)60(62)58-42-13-14-43-59(58)61(57)63/h13-14,24,26,28,30,32,34,36,38,40,42-44H,15-23,25,27,29,31,33,35,37,39,41,45H2,1-12H3/b47-26+,48-28+,49-30+,50-32+,51-34+,52-36+,53-38+,54-40+,55-44+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQQATZYCNAKQB-UQUNHUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

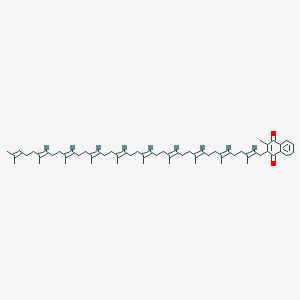

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200320 | |

| Record name | Menaquinone 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone 10 | |

CAS RN |

523-40-0 | |

| Record name | Menaquinone 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)